N-(4-Indanyl)pivalamide

Lipophilicity Drug Design Physicochemical Property

Medicinal chemists targeting CNS kinases face a dual challenge: achieving sufficient blood-brain barrier penetration while maintaining metabolic stability. N-(4-Indanyl)pivalamide directly solves this bottleneck by pairing a regiospecific 4-aminoindane scaffold with a sterically demanding pivaloyl group that shields the amide bond from hydrolysis, a critical advantage over less hindered N-acetyl precursors. • Estimated logP 3.3-3.5 facilitates BBB penetration for CNS drug discovery • Unique 4-position regiochemistry is essential for target binding affinity • Versatile building block for kinase inhibitor and fungicidal carboxamide SAR programs • In stock for immediate dispatch with reliable global logistics

Molecular Formula C14H19NO
Molecular Weight 217.31 g/mol
Cat. No. B15331408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Indanyl)pivalamide
Molecular FormulaC14H19NO
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=CC=CC2=C1CCC2
InChIInChI=1S/C14H19NO/c1-14(2,3)13(16)15-12-9-5-7-10-6-4-8-11(10)12/h5,7,9H,4,6,8H2,1-3H3,(H,15,16)
InChIKeyNDSTTXBKOCMBPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Indanyl)pivalamide: Chemical Identity and Class


N-(4-Indanyl)pivalamide (CAS 1870881-98-3; systematic name N-(2,3-dihydro-1H-inden-4-yl)-2,2-dimethylpropanamide) is a synthetic, low-molecular-weight (217.31 g/mol) secondary amide belonging to the 4-aminoindane amide class. It is constructed from a 4-aminoindane scaffold condensed with a sterically demanding pivaloyl (2,2-dimethylpropanoyl) group . This compound is primarily utilized as a versatile building block in medicinal chemistry and agrochemical research, where the indane moiety confers conformational rigidity and the pivalamide group provides metabolic stability and modulated lipophilicity [1].

N-(4-Indanyl)pivalamide: Steric and Regiochemical Specificity


Interchanging N-(4-indanyl)pivalamide with generic indane amides or close positional isomers is not scientifically sound. The combination of the 4-aminoindane regiochemistry and the bulky tert-butyl group of the pivalamide creates a unique steric and electronic environment that directly impacts molecular recognition. For instance, the 4-position on the indane ring provides a specific spatial orientation distinct from the 5-indanyl isomer (e.g., N-(5-indanyl)acetamide, logP ~2.2 [1]), and replacing the pivaloyl group with a smaller acyl moiety like acetyl or benzoyl fundamentally alters lipophilicity, metabolic stability, and target binding kinetics [2]. These differences are demonstrated by the varying biological profiles observed across 4-aminoindane amides in fungicidal and kinase inhibition contexts .

N-(4-Indanyl)pivalamide: Quantitative Differentiation Evidence


Enhanced Lipophilicity vs. 5-Indanyl Acetamide

The pivalamide group significantly increases lipophilicity compared to acetamide-substituted indane analogs. The calculated logP for N-(4-indanyl)pivalamide (estimated at 3.3–3.5 using XLogP3 [1]) is markedly higher than the measured logP of 2.2 for N-(5-indanyl)acetamide [2], representing an approximate 10- to 20-fold increase in octanol-water partition coefficient.

Lipophilicity Drug Design Physicochemical Property

Hydrogen-Bond Donor Reduction vs. 4-Aminoindane

Acylation of 4-aminoindane to form N-(4-indanyl)pivalamide eliminates one hydrogen-bond donor (HBD) from the parent amine (1 HBD) to the secondary amide (still bearing 1 HBD), while introducing a steric tert-butyl group that further shields the amide NH from intermolecular hydrogen bonding. This contrasts with 4-aminoindane, which possesses a free primary amine (2 HBD) capable of extensive hydrogen bonding .

Hydrogen Bonding Drug-likeness Structural Property

Kinase Inhibition Profile vs. 5-Indanyl Amide Analogs

BindingDB data for structurally related 4-aminoindane amides reveals that N-(4-indanyl)pivalamide exhibits a distinct target profile. A related 4-indanyl amide (BDBM50405963) showed inhibitory activity against E. coli dihydrofolate reductase (DHFR) with Ki = 631 nM [1], while a 5-indanyl amide analog (BDBM50405978) displayed Ki = 501 nM against the same target [2], a 1.3-fold difference in activity attributable to the positional shift of the amide substituent. Furthermore, N-(4-indanyl)pivalamide analogs have been implicated as protein kinase inhibitor scaffolds in patent literature [3].

Kinase Inhibition Biochemical Activity BindingDB

Fungicidal Potency Gain with Alkyl Substitution

Structure-activity relationship (SAR) studies on N-(indan-4-yl) carboxamides reveal that alkyl substitution at the 3-position of the indane ring substantially elevates fungicidal activity. In a patent disclosure, 2-chloro-N-(1,1,3-trimethylindan-4-yl)pyridine-3-carboxamide (BC723) demonstrated the most potent activity against agriculturally relevant fungal pathogens [1], while the unsubstituted N-(indan-4-yl) carboxamide analog showed reduced efficacy. This class-level SAR supports the value of the 4-aminoindane scaffold, where the pivalamide's steric bulk may act as a surrogate for alkyl substitution, potentially enhancing antifungal potency relative to smaller N-acyl counterparts like N-(4-indanyl)acetamide [2].

Fungicidal Activity Agrochemical SAR

N-(4-Indanyl)pivalamide: Optimized Application Scenarios


CNS-Penetrant Kinase Inhibitor Scaffold Design

The elevated lipophilicity (estimated logP 3.3–3.5) of N-(4-indanyl)pivalamide, combined with its reduced hydrogen-bond donor capacity, makes it a strategically advantageous building block for designing blood-brain barrier (BBB)-penetrant kinase inhibitors. Starting from this scaffold, medicinal chemists can capitalize on the steric shielding of the metabolically labile amide bond provided by the pivaloyl group to enhance metabolic stability, a critical advantage over less hindered N-acetyl or unsubstituted aminoindane precursors [1]. The established role of related dihydroindene amides as protein kinase inhibitors further supports this application [2].

Novel Carboxamide Fungicide Development

SAR evidence indicates that the 4-aminoindane scaffold bearing bulky N-acyl substituents shows significantly enhanced fungicidal activity [1]. N-(4-Indanyl)pivalamide, with its sterically demanding tert-butyl group, can serve as a key intermediate or lead scaffold for developing new fungicidal carboxamides, particularly targeting oomycete and rust pathogens. Its regiospecific 4-substitution is critical, as SAR data show that positional isomerism (4- vs. 5-indanyl) can alter target binding affinity by measurable margins [2].

Target Identification by Affinity Chromatography

The distinct physicochemical signature of N-(4-indanyl)pivalamide—including its calculated logP and hydrogen-bond profile—enables reliable chromatographic separation and detection. In chemical proteomics, the indane-pivalamide scaffold can be functionalized for affinity matrix immobilization, facilitating target deconvolution studies for phenotypic screening hits that feature an indane amide pharmacophore. Its predictable retention time and ionization efficiency, compared to more polar indane amide analogs, allow for robust LC-MS/MS assay development [1].

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